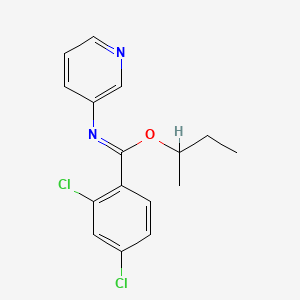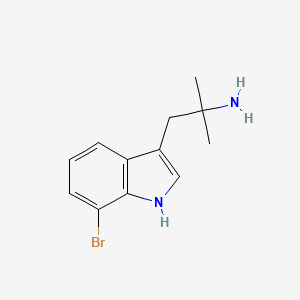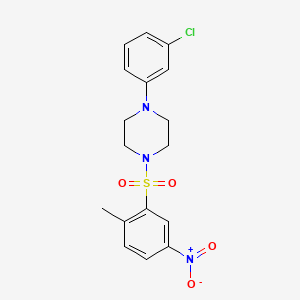
1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound that has been the focus of scientific research due to its potential use in various applications. This compound is a piperazine derivative that has been synthesized through a specific method and has been found to have certain biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Analysis
Research into the synthesis of related piperazine compounds, such as 1-(2,3-dichlorophenyl)piperazine, provides insights into the methodologies that might be applicable to 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine. The synthesis processes typically involve steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, with studies discussing the influence of various factors on these steps and confirming the structures of the compounds through IR and 1H-NMR techniques (Quan, 2006), (Li Ning-wei, 2006).
Pharmacological Effects and Potential Therapeutic Uses
Various studies have explored the pharmacological effects and potential therapeutic uses of piperazine derivatives. For instance, derivatives bearing the piperazine moiety have been investigated for their anticancer activities, with some compounds showing promise as antiproliferative agents against cancer cells (Yurttaş et al., 2014). Furthermore, 2-furoic piperazide derivatives have been evaluated for their inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases, highlighting the multi-functional nature of these compounds (Abbasi et al., 2018).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of piperazine derivatives, with studies synthesizing new compounds and evaluating their efficacy against bacterial and fungal strains. These efforts demonstrate the potential of piperazine-based compounds in developing new antimicrobials (Patil et al., 2021).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-5-6-16(21(22)23)12-17(13)26(24,25)20-9-7-19(8-10-20)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDQURXOOJQSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

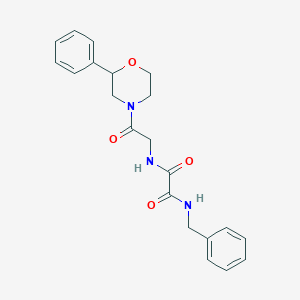
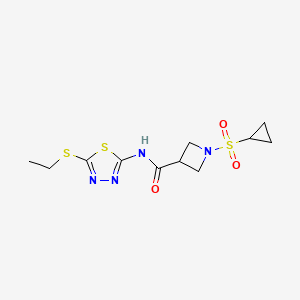
![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)


![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)
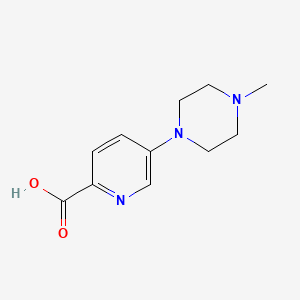
![1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine](/img/structure/B3015210.png)
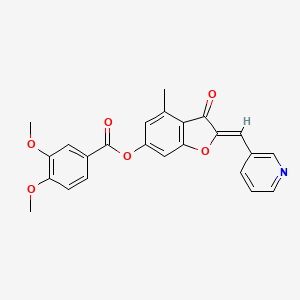
![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B3015213.png)
